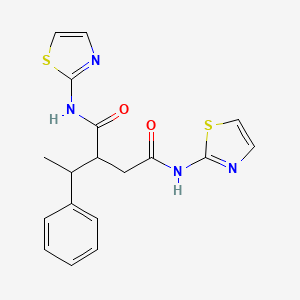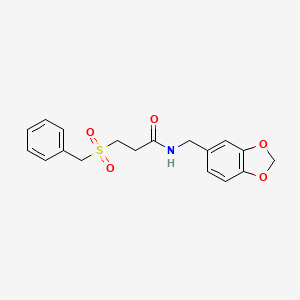![molecular formula C21H29NO4 B4191726 N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide](/img/structure/B4191726.png)
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide
説明
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide, also known as AEMB, is a chemical compound that has been extensively researched for its potential therapeutic applications. AEMB is a derivative of 3,5-dimethoxybenzamide, and its synthesis involves the reaction of 1-adamantanol with 3,5-dimethoxybenzoyl chloride in the presence of a base.
作用機序
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has also been shown to be stable under a wide range of conditions. However, N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs.
将来の方向性
There are several future directions for the research on N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide and its potential side effects.
Conclusion:
In conclusion, N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide is a chemical compound that has been extensively researched for its potential therapeutic applications. Its synthesis involves the reaction of 1-adamantanol with 3,5-dimethoxybenzoyl chloride in the presence of a base. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide, including its potential use in the treatment of inflammatory diseases and further investigation of its mechanism of action.
科学的研究の応用
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has been extensively researched for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-24-18-8-17(9-19(10-18)25-2)20(23)22-3-4-26-21-11-14-5-15(12-21)7-16(6-14)13-21/h8-10,14-16H,3-7,11-13H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROMVHROBVKTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(1-adamantyloxy)ethyl]-3,5-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4191658.png)



![1-[(3,4-dichlorophenyl)sulfonyl]-N-3-pyridinylprolinamide](/img/structure/B4191682.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)

![N-1-adamantyl-2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4191716.png)
![N-(diphenylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4191717.png)
![N-{4-[(2,6-dimethyl-1-piperidinyl)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B4191722.png)
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4191736.png)
![ethyl 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}propanoate](/img/structure/B4191737.png)
